molecular formula C10H16O2 B8616320 ethyl 2,2-dimethylhex-4-ynoate

ethyl 2,2-dimethylhex-4-ynoate

Cat. No.: B8616320
M. Wt: 168.23 g/mol
InChI Key: TVHKUUUOFPSCLO-UHFFFAOYSA-N
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Description

ethyl 2,2-dimethylhex-4-ynoate is an organic compound belonging to the ester family It is characterized by its unique structure, which includes an ethyl ester group attached to a 2,2-dimethyl-4-hexynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 2,2-dimethylhex-4-ynoate can be synthesized through the esterification of 2,2-dimethyl-4-hexynoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of ethyl 2,2-dimethyl-4-hexynoate may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 2,2-dimethyl-4-hexynol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2,2-dimethyl-4-hexynoic acid.

    Reduction: 2,2-dimethyl-4-hexynol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

ethyl 2,2-dimethylhex-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-4-hexynoate involves its interaction with various molecular targets, depending on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the presence of the triple bond and the steric effects of the dimethyl groups.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the triple bond and dimethyl groups.

    Methyl butyrate: Another ester with a different alkyl group and no triple bond.

    Ethyl propionate: Similar in structure but with a different carbon chain length.

Uniqueness: ethyl 2,2-dimethylhex-4-ynoate is unique due to the presence of the triple bond and the dimethyl groups, which confer distinct chemical properties and reactivity compared to other esters. These structural features make it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 2,2-dimethylhex-4-ynoate

InChI

InChI=1S/C10H16O2/c1-5-7-8-10(3,4)9(11)12-6-2/h6,8H2,1-4H3

InChI Key

TVHKUUUOFPSCLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC#CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon atmosphere, a solution of n-butyl lithium in hexane (1.64N, 26 ml, 0.043 mol) was dropwise added with stirring into a solution of anhydrous diisopropylamine (4.3 g, 0.043 mol) in anhydrous THF (35 ml) at -20° C. and the reaction mixture was stirred for 30 min. at -20° C. To the mixture was added dropwise a solution of ethyl 2-methyl-4-hexynoate (5.4 g, 0.035 mol) in anhydrous THF (15 ml) at -20° C. To the mixture was added anhydrous HMPA (2.25 ml, 0.013 mol). The reaction mixture was heated to room temperature and then stirred for 40 min. The mixture was again cooled to -30° C. and to the mixture was dropwise added a solution of methyl iodide (6.05 g, 0.043 mol) in anhydrous THF (5 ml). After warming to room temperature, the mixture was stirred for one hour, acetic acid (2.5 ml, 0.043 mol) was added, and the resulting mixture was concentrated. The residue was diluted with water (50 ml) and extracted with ethyl acetate (100 ml×2). The combined ethyl acetate layer were washed with water (30 ml) and with brine (20 ml), dried over anhydrous sodium sulfate, and concentrated. Distillation of the residue in vacuo give ethyl 2,2-dimethyl-4-hexynoate (3.7 g, 0.022 mol, 62%, B.p.: 65°-68° C./10 mmHg). The product was assigned the structure by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Four
Quantity
6.05 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
2.5 mL
Type
reactant
Reaction Step Six

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